molecular formula C10H6ClN3OS B1223362 5-(4-Chloroanilino)-3-oxo-4-isothiazolecarbonitrile

5-(4-Chloroanilino)-3-oxo-4-isothiazolecarbonitrile

Cat. No.: B1223362
M. Wt: 251.69 g/mol
InChI Key: FTFJWXKUFGYKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chloroanilino)-3-oxo-4-isothiazolecarbonitrile is a substituted aniline.

Scientific Research Applications

Antiviral Properties

5-(4-Chloroanilino)-3-oxo-4-isothiazolecarbonitrile and its derivatives have demonstrated significant antiviral activities. These compounds, particularly isothiazole derivatives, have been effective against various viruses, including human rhinovirus, enteroviruses, and even HIV. Their mechanism of action often involves inhibiting early stages of viral replication, making them potential candidates for antiviral drug development (Romani et al., 2015); (Cutrì et al., 2002); (Cutrì et al., 2004).

Chemical Properties and Synthesis

These compounds also show promise due to their unique chemical properties. Studies have explored their structural, topological, and vibrational properties, providing insights into their behavior in different media. Such understanding is crucial for predicting reactivity and designing compounds with improved efficacy (Crenshaw & Partyka, 1970); (Ioannidou & Koutentis, 2011).

Anticancer Potential

Some derivatives of this compound have shown potential in anticancer research. These compounds have displayed growth inhibitory and cytostatic activities against various cancer cell lines, indicating their potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).

Other Applications

The synthesis and reactivity of these compounds have been studied extensively, offering pathways to new heterocyclic compounds. This research contributes to the development of novel synthetic methods and the discovery of new molecules with diverse applications (Christoforou et al., 2006).

Properties

Molecular Formula

C10H6ClN3OS

Molecular Weight

251.69 g/mol

IUPAC Name

5-(4-chloroanilino)-3-oxo-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C10H6ClN3OS/c11-6-1-3-7(4-2-6)13-10-8(5-12)9(15)14-16-10/h1-4,13H,(H,14,15)

InChI Key

FTFJWXKUFGYKLO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(C(=O)NS2)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=O)NS2)C#N)Cl

solubility

37.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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